(S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione

Description

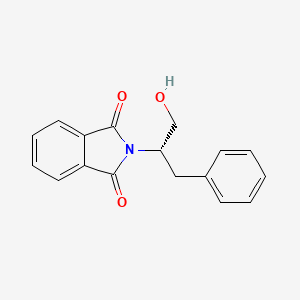

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-1-hydroxy-3-phenylpropan-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-11-13(10-12-6-2-1-3-7-12)18-16(20)14-8-4-5-9-15(14)17(18)21/h1-9,13,19H,10-11H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQQWFQBZMAJLS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462406 | |

| Record name | (2S)-2-Phthalimido-3-phenyl-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70451-01-3 | |

| Record name | (2S)-2-Phthalimido-3-phenyl-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nomenclature and Structural Properties

Systematic Identification

The compound is formally named 2-[(2S)-1-hydroxy-3-phenylpropan-2-yl]isoindole-1,3-dione under IUPAC nomenclature, with a molecular formula of $$ \text{C}{17}\text{H}{15}\text{NO}_{3} $$ (281.30 g/mol). Its structure features a phthalimide group fused to a chiral β-hydroxy phenylpropan-2-yl substituent, conferring planar chirality (Fig. 1).

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry | 70451-01-3 |

| InChIKey | WUQQWFQBZMAJLS-ZDUSSCGKSA-N |

| SMILES | C1=CC=C(C=C1)CC@@HN2C(=O)C3=CC=CC=C3C2=O |

| XLogP3 | 2.1 (Predicted) |

Synthetic Methodologies

Mitsunobu Reaction for Etherification

The Mitsunobu reaction enables stereospecific coupling of phthalimide with chiral alcohols. A representative protocol involves:

- Reacting (S)-1-hydroxy-3-phenylpropan-2-ol with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 25°C for 24 h.

- Purification via silica gel chromatography (petroleum ether/ethyl acetate, 9:1) yields the target compound in 56–64% yield.

Mechanistic Insight : The reaction proceeds through oxyphosphonium intermediate formation, with retention of configuration at the alcohol stereocenter.

Table 2: Mitsunobu Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 64 |

| Temperature | 25°C | 56 |

| Phosphine Reagent | Triphenylphosphine | 62 |

Transition Metal-Catalyzed Alkynylation

Palladium/copper-mediated Sonogashira couplings provide access to propargyl precursors:

- Step 1 : N-Propargyl phthalimide synthesis via alkylation with propargyl bromide (80%) in DMF at 80°C for 24 h.

- Step 2 : Cross-coupling with iodobenzene derivatives using $$ \text{PdCl}2(\text{PPh}3)_2 $$ (1 mol%) and $$ \text{CuI} $$ (2 mol%) in THF/triethylamine.

Critical Note : The alkyne intermediate requires protection prior to stereoselective reduction to the β-hydroxy group.

Enantioselective Iminium Cyclization

Chiral N-triflyl phosphoramide catalysts induce >90% ee in cyclization reactions:

- Treating 2-alkenylbenzaldimines with 10 mol% (R)-BINOL-derived catalyst in dichloromethane at −40°C.

- Hydrolysis of the imine yields enantiomerically pure 1-aminoindene intermediates, which are subsequently functionalized with phthalimide groups.

Advantage : This method avoids racemization during phthalimide installation, preserving stereochemical integrity.

Stereochemical Control Strategies

Chiral Resolution via Crystallization

Racemic mixtures of the hydroxypropyl sidechain are resolvable using:

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions: (S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The isoindoline-1,3-dione core can be reduced to the corresponding isoindoline using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the isoindoline derivative.

Substitution: Introduction of substituents like bromine or nitro groups on the phenyl ring.

Scientific Research Applications

Organic Chemistry

(S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of diverse derivatives that can exhibit distinct chemical properties and biological activities. The compound's ability to participate in various chemical reactions makes it a valuable intermediate for developing new materials and chemicals.

Biological Research

Research has indicated that this compound may have significant biological activities , including:

- Enzyme Inhibition : Studies are ongoing to explore its potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Investigations into its interaction with various receptors could yield insights into its therapeutic potential for diseases such as cancer or neurodegenerative disorders.

Pharmaceutical Development

The compound is being explored as a lead compound for new pharmaceuticals. Its structural features suggest potential efficacy against certain diseases, making it a candidate for drug development focused on selective targeting and reduced side effects compared to traditional therapies.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials that require specific properties derived from its unique molecular structure. This includes applications in the manufacture of fine chemicals and intermediates used in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The isoindoline-1,3-dione core may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Spectroscopic Data Comparison

Infrared (IR) and nuclear magnetic resonance (NMR) data highlight electronic and steric effects of substituents:

IR Spectral Features:

- Target Compound : Expected strong absorption at ~1700–1780 cm⁻¹ (C=O stretching of isoindoline-1,3-dione), with additional O–H stretching (~3200–3600 cm⁻¹) .

- Compound 13c : Shows C=S stretch at 1217 cm⁻¹, absent in the target compound .

- Compound 15 : Exhibits a C=O stretch at 1672 cm⁻¹ (benzohydrazide), distinct from the core dione peaks .

¹H-NMR Data:

- Target Compound : The chiral hydroxypropan-2-yl group would produce distinct splitting patterns for diastereotopic protons.

- Compound 4 : Aromatic protons at δ 7.26–7.45 ppm (chlorophenyl) vs. δ 7.59–7.68 ppm (benzohydrazide in Compound 15) .

- Compound 13c : NH protons resonate at δ 9.45 and 11.54 ppm, indicating strong hydrogen bonding .

Biological Activity

(S)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione, also known by its CAS number 70451-01-3, is a chiral compound notable for its isoindoline-1,3-dione core structure. This compound has garnered attention in organic chemistry and pharmaceutical research due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 281.31 g/mol. The compound features a hydroxy group and a phenyl group that are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.31 g/mol |

| CAS Number | 70451-01-3 |

| IUPAC Name | 2-[(2S)-1-hydroxy-3-phenylpropan-2-yl]isoindole-1,3-dione |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxy and phenyl groups enhance binding affinity to various proteins and enzymes, potentially modulating their activity. This compound may serve as an enzyme inhibitor or receptor modulator, making it valuable in therapeutic applications.

Research Findings

Recent studies have explored the compound's effects on different biological systems:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory conditions.

- Cancer Research : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant capacity of this compound demonstrated that it effectively scavenged free radicals in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways effectively.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with its enantiomer and racemic mixtures:

| Compound | Description | Biological Activity |

|---|---|---|

| (R)-2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione | Enantiomer with potential differing activity | May exhibit reduced or altered biological effects |

| 2-(1-Hydroxy-3-phenylpropan-2-YL)isoindoline-1,3-dione | Racemic mixture | Combined effects of both enantiomers; less specificity |

Q & A

Q. What are the common synthetic routes for preparing (S)-2-(1-hydroxy-3-phenylpropan-2-yl)isoindoline-1,3-dione, and how is stereochemical purity ensured?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, details the synthesis of structurally similar isoindoline-1,3-dione derivatives using phthalic anhydride and amines under reflux conditions, yielding products with 67–92% efficiency. To achieve the (S)-configuration, asymmetric synthesis methods such as chiral auxiliary incorporation or enantioselective catalysis are critical. Characterization via -NMR and -NMR can confirm regiochemistry, while chiral HPLC or optical rotation measurements validate stereochemical purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key techniques include:

- Spectroscopy : -NMR (to identify hydroxyl and phenyl proton environments) and IR (to confirm carbonyl stretches at ~1770 cm and ~1710 cm) .

- Mass spectrometry : HRMS for molecular ion ([M+H]) matching the exact mass (e.g., CHNO: 293.1052 Da).

- Chromatography : HPLC with chiral columns to resolve enantiomeric excess .

Q. What physicochemical properties are critical for solubility and stability studies?

Relevant parameters include:

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacological activity?

- Molecular docking : Screen against targets like tyrosinase (PDB: 2Y9X) or proteasome complexes (relevant to phthalimide derivatives). used AutoDock/Vina to identify binding modes of isoindoline-dione inhibitors, correlating docking scores with IC values.

- QSAR modeling : Use descriptors like LogP, H-bond acceptors, and topological polar surface area to predict bioavailability or target affinity .

Q. What experimental strategies address contradictions in bioactivity data across studies?

- Dose-response validation : Replicate assays (e.g., antiproliferative IC) under standardized conditions (e.g., 72-hour exposure, MTT assay) .

- Kinetic analysis : For enzyme inhibitors (e.g., tyrosinase), perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms, as in .

- Structural analogs : Compare activity of (S)- vs. (R)-enantiomers to isolate stereospecific effects .

Q. How can crystallography resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction : Use SHELXL ( ) for refinement. For example, resolved the stereochemistry of a related compound via C–O and C–N bond length analysis (1.32–1.44 Å).

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder or hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the hydroxy group) .

Q. What in vitro models are suitable for evaluating mechanism of action?

- Cancer cell lines : MDAMB-231 (breast) or SKHep-1 (liver) for antiproliferative screening, as in . Use flow cytometry to assess apoptosis (Annexin V/PI) or cell-cycle arrest (propidium iodide).

- Enzyme inhibition : Tyrosinase (for depigmentation studies) or proteasome (linked to phthalimide’s ubiquitination effects) with kinetic assays .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported LogP values?

Discrepancies arise from measurement methods (shake-flask vs. HPLC) or computational models (e.g., XLogP3 vs. ChemAxon). Validate experimentally via reverse-phase HPLC retention times calibrated against standards .

Q. Why might biological activity differ between enantiomers or analogs?

- Steric effects : The (S)-configuration may optimize binding to chiral enzyme pockets (e.g., thalidomide’s (S)-enantiomer targeting cereblon ).

- Electronic effects : Substituents like halogens or nitro groups alter electron density, affecting hydrogen bonding or π-π stacking (see for nitrobenzyl derivatives).

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.